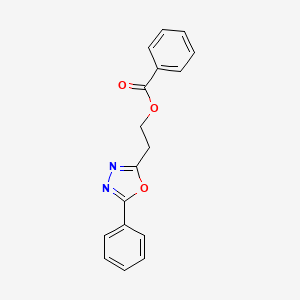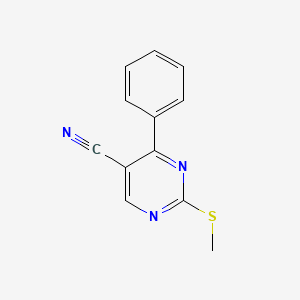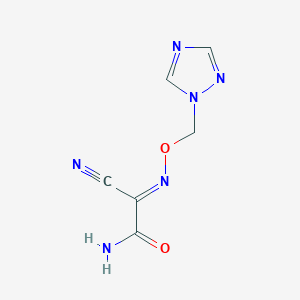
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multi-step synthetic routes. One common method involves the reaction of 1,2,4-triazole with appropriate alkylating agents to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure.
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole ring.
Uniqueness
N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N6O2 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
(1E)-2-amino-2-oxo-N-(1,2,4-triazol-1-ylmethoxy)ethanimidoyl cyanide |
InChI |
InChI=1S/C6H6N6O2/c7-1-5(6(8)13)11-14-4-12-3-9-2-10-12/h2-3H,4H2,(H2,8,13)/b11-5+ |
InChI Key |
MCHQWRRDSQAXTB-VZUCSPMQSA-N |
Isomeric SMILES |
C1=NN(C=N1)CO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=NN(C=N1)CON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


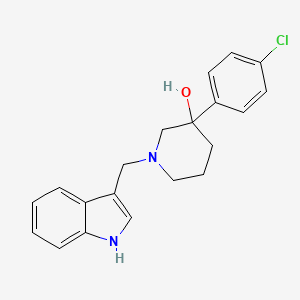


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)


![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
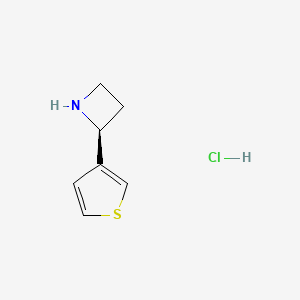
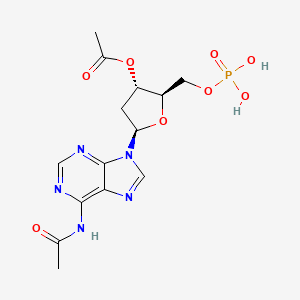

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)

